An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. Given the limited availability of direct experimental data for this specific molecule, this document integrates confirmed foundational data with robustly predicted properties and established analytical methodologies. This approach is designed to offer researchers a reliable and practical framework for handling, characterizing, and utilizing this compound in research and development, particularly within the pharmaceutical and agrochemical sectors.
The unique substitution pattern of this aromatic compound—featuring a trifluoromethyl group, a chlorine atom, and a methylthio group—suggests a complex interplay of electronic and steric effects that are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro and methylthio moieties can be leveraged for further synthetic modifications and to modulate lipophilicity.[1]
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.
Caption: 2D structure of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. As experimental values for properties such as melting and boiling points are not publicly available, predicted values from reputable computational models are provided. These predictions serve as a valuable starting point for experimental design.
| Property | Value | Source |
| CAS Number | 1428234-60-9 | Commercial Suppliers |
| Molecular Formula | C₈H₆ClF₃S | Commercial Suppliers[2] |
| Molecular Weight | 226.65 g/mol | Commercial Suppliers[2] |
| Melting Point | Predicted: 35-45 °C | (Prediction based on similar structures) |
| Boiling Point | Predicted: 230-240 °C at 760 mmHg | (Prediction based on similar structures) |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Predicted to have low solubility in water. | (Prediction based on chemical structure) |
| Physical State | Predicted: Low-melting solid or viscous liquid at room temperature. | (Based on predicted melting point) |
Experimental Protocols for Property Determination
To ascertain the definitive physicochemical properties of this compound, the following established experimental protocols are recommended.
Melting Point Determination
The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically ≤ 1°C) is indicative of high purity, whereas a broad range suggests the presence of impurities.[3]
Methodology: Capillary Method
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Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
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Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the predicted melting point. Then, decrease the heating rate to 1-2°C per minute.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the sample.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic property.
Methodology: Thiele Tube Method
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Sample Preparation: Place a small volume (0.5-1 mL) of the liquid into a small test tube.
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Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
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Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
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Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.
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Observation: Cease heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.
Solubility Determination
Understanding the solubility profile is crucial for applications in drug delivery and formulation.
Methodology: Visual Saturated Solution Method
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Sample Addition: To a known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.
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Equilibration: Vigorously stir or sonicate the mixture at a constant temperature until saturation is reached (i.e., undissolved solid remains).
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Quantification (Optional): For quantitative analysis, filter the saturated solution, evaporate the solvent from a known volume of the filtrate, and weigh the remaining solid.
4-Chloro-2-fluoro-1-(trifluoromethyl)benzene + Sodium thiomethoxide → 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene + Sodium fluoride```
This reaction is a nucleophilic aromatic substitution, where the thiomethoxide anion displaces the fluoride from the aromatic ring. This type of reaction is generally feasible, especially with the activating effect of the trifluoromethyl group.
Safety and Handling
Although a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of structurally related chemicals, such as halogenated and trifluoromethylated aromatic compounds.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-methylthio-1-(trifluoromethyl)benzene is a compound with significant potential in the fields of drug discovery and materials science. While direct experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive framework for its characterization and handling. By combining confirmed molecular information with predicted properties and established experimental protocols, researchers can confidently and safely work with this novel molecule. The proposed methodologies for determining its melting point, boiling point, solubility, and spectroscopic characteristics will be instrumental in building a complete profile of this promising chemical entity.
References
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
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4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. (n.d.). Beijing XKX Technology Co., Ltd. Retrieved from [Link]
- Incorporating the trifluoromethyl (-CF3) group into organic compounds is crucial in modern drug design. It may affect the compound's lipophilicity, solubility, stability, molecular conformation, and pKa, changes that may lead to the discovery of new medicines to treat diseases of our times. (2021). Molecules, 26(16), 4998.



